molecular formula C21H18N2S B5014427 N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No. B5014427
M. Wt: 330.4 g/mol
InChI Key: SBOOQIFDACIXMH-UHFFFAOYSA-N
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Description

“N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline” is a compound that contains a benzothiazole scaffold, which is a privileged structure in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .


Molecular Structure Analysis

The benzothiazole scaffold is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminobenzenethiols and acetophenones under metal-free conditions . In addition, iodine can catalyze the condensation of 2-aminothiophenol with aldehydes to efficiently provide 2-substituted benzothiazoles .

Mechanism of Action

While the specific mechanism of action for “N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline” is not mentioned in the search results, benzothiazole derivatives have been found to have numerous biological applications .

Future Directions

Benzothiazole derivatives continue to be a focus in the field of synthetic and medicinal chemistry due to their wide range of pharmacological properties . Future research will likely continue to explore new synthetic methodologies and potential applications for these compounds .

properties

IUPAC Name

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-15-7-12-20-19(13-15)23-21(24-20)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOOQIFDACIXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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